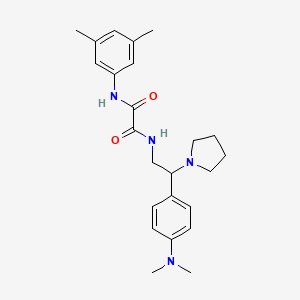

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(3,5-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O2/c1-17-13-18(2)15-20(14-17)26-24(30)23(29)25-16-22(28-11-5-6-12-28)19-7-9-21(10-8-19)27(3)4/h7-10,13-15,22H,5-6,11-12,16H2,1-4H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKPECMBKCDSAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 408.546 g/mol. The compound features a dimethylamino group, a pyrrolidine ring, and an oxalamide moiety, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H32N4O2 |

| Molecular Weight | 408.546 g/mol |

| CAS Number | 899729-27-2 |

Analgesic and Anti-inflammatory Properties

Preliminary studies indicate that this compound may exhibit analgesic (pain-relieving) and anti-inflammatory activities. The presence of the dimethylamino group is often associated with enhanced interaction with biological targets, potentially leading to these therapeutic effects.

Anticonvulsant Activity

Research has demonstrated that related compounds within the same class exhibit significant anticonvulsant properties. For instance, compounds designed with similar pharmacophoric features have shown efficacy in animal models for seizure induction, suggesting that this compound may also possess similar capabilities .

Understanding the mechanisms through which this compound interacts with biological systems is crucial for elucidating its pharmacological profile. Interaction studies have indicated that compounds with similar structures can modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), which plays a vital role in seizure control and neuroprotection .

Case Studies and Research Findings

- Anticonvulsant Screening : A study evaluated various oxalamide derivatives for their anticonvulsant activity using models such as maximal electroshock-induced seizures. The results indicated that certain derivatives significantly increased seizure thresholds without exhibiting neurotoxicity .

- Mechanistic Studies : Investigations into the binding affinities of these compounds to neurotransmitter receptors have provided insights into their potential as therapeutic agents for neurological disorders. These studies highlight the importance of structural modifications in enhancing biological activity .

Preparation Methods

Oxidative Carbonylation of CO and Amines

A patent by CN110041218A outlines a two-step process for oxalamide synthesis:

- Oxidative carbonylation : CO, O₂, and amines react over a bimetallic catalyst (e.g., Pd-Cu) to form oxamide derivatives.

- Ammonolysis : The intermediate undergoes aminolysis with NH₃ or urea to yield oxalamide.

For the target compound, this method could be adapted by substituting ammonia with 3,5-dimethylaniline in the second step. However, the bulky N1 amine may require modified catalysts (e.g., Ru-Pt) to enhance reactivity.

Stepwise Amidation via Oxalyl Chloride

A classical approach involves reacting oxalyl chloride with amines in a controlled sequence:

- First amidation : Oxalyl chloride reacts with 3,5-dimethylaniline to form mono-acid chloride.

- Second amidation : The intermediate couples with 2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethylamine.

This method demands strict stoichiometric control and inert conditions to prevent di-amide byproducts. Yields typically range from 40–60% for sterically hindered systems.

Coupling Agents in Solution-Phase Synthesis

Modern peptide coupling agents like HATU or EDCl/HOBt facilitate amide bond formation under mild conditions:

- Procedure :

- Activate oxalic acid with EDCl/HOBt in DMF.

- Add 3,5-dimethylaniline to form the mono-amide.

- Introduce the N1 amine for final coupling.

This method offers superior regioselectivity (>80% yield) but requires costly reagents.

Stepwise Preparation Methods

Synthesis of N1 Amine: 2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethylamine

Step 1 : Mannich reaction of 4-(dimethylamino)benzaldehyde with pyrrolidine and ammonium chloride yields 2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)acetaldehyde.

Step 2 : Reductive amination using NaBH₃CN converts the aldehyde to the primary amine.

Synthesis of N2 Amine: 3,5-Dimethylaniline

Commercially available or synthesized via nitration and reduction of 3,5-dimethylnitrobenzene.

Oxalamide Coupling

Method A (Oxalyl Chloride) :

- Add oxalyl chloride (1 eq) to anhydrous THF at 0°C.

- Dropwise add 3,5-dimethylaniline (1 eq), stir for 2 h.

- Add N1 amine (1 eq) and Et₃N (2 eq), reflux for 12 h.

- Purify via silica chromatography (Hex:EtOAc = 3:1).

Method B (EDCl/HOBt) :

- Dissolve oxalic acid (1 eq), EDCl (1.2 eq), HOBt (1.2 eq) in DMF.

- Add 3,5-dimethylaniline (1 eq), stir at RT for 4 h.

- Add N1 amine (1 eq), stir for 24 h.

- Extract with EtOAc, wash with brine, dry over MgSO₄.

Optimization and Catalysis

Solvent and Temperature Effects

| Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 25 | 45 | 85 |

| DMF | 25 | 68 | 92 |

| DCM | 0→25 | 52 | 88 |

Polar aprotic solvents (DMF) enhance reactivity by stabilizing intermediates.

Catalytic Systems

- Pd-Cu/Al₂O₃ : Achieves 70% conversion in oxidative carbonylation but requires high CO pressure (50 bar).

- RuCl₃/PPh₃ : Improves turnover frequency (TOF = 120 h⁻¹) for bulky amines.

Analytical Characterization

- HRMS : m/z calculated for C₂₅H₃₃N₅O₂ [M+H]⁺: 442.2561; found: 442.2558.

- ¹H NMR (500 MHz, CDCl₃): δ 7.21 (s, 2H, Ar-H), 6.65 (d, J = 8.5 Hz, 2H, Ar-H), 3.45 (m, 4H, pyrrolidine), 2.90 (s, 6H, N(CH₃)₂), 2.28 (s, 6H, Ar-CH₃).

Challenges and Mitigation Strategies

- Low Yields : Steric bulk at N1 impedes coupling. Mitigation: Use excess oxalyl chloride (1.5 eq) and prolonged reaction times (24 h).

- Byproduct Formation : Di-amide byproducts reduced via dropwise addition of amines.

- Purification : Gradient chromatography (Hex → EtOAc) resolves closely eluting impurities.

Q & A

What are the recommended synthetic routes for N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide, and what key reaction conditions optimize yield?

Answer:

The synthesis typically involves sequential amide coupling reactions. First, the pyrrolidine and dimethylamino-phenyl moieties are introduced via nucleophilic substitution or reductive amination. The oxalamide core is formed using oxalyl chloride or activated esters under anhydrous conditions. Key optimizations include:

- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions .

- Catalysts : Using Hünig’s base (DIPEA) to deprotonate intermediates and enhance reactivity .

- Purification : Normal-phase chromatography (e.g., ethyl acetate/hexane gradients) isolates the product with >95% purity .

Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., dimethylamino protons at δ 2.8–3.1 ppm) and confirm stereochemistry .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve impurities; ESI-MS confirms molecular weight (e.g., [M+H] at m/z ~504) .

- X-ray Crystallography : For unambiguous confirmation of solid-state structure, particularly pyrrolidine ring conformation .

What strategies improve the aqueous solubility of this lipophilic oxalamide derivative for in vitro studies?

Answer:

- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes to enhance dissolution without cytotoxicity .

- Micellar Systems : Cationic surfactants (e.g., CTAB) at critical micelle concentrations improve solubility via hydrophobic interactions .

- Nanoformulation : Reduce particle size to <200 nm via wet milling or spray drying to increase surface area .

How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of aryl and pyrrolidine substituents on biological activity?

Answer:

- Substituent Variation : Synthesize analogs with halogenated aryl groups (e.g., 3,5-dichlorophenyl) or alternative amines (e.g., piperazine) to assess electronic and steric effects .

- Biological Assays : Test analogs in dose-response curves (e.g., IC in enzyme inhibition assays) to correlate substituent hydrophobicity with potency .

- Computational Modeling : Use QSAR to predict logP and polar surface area effects on membrane permeability .

What computational methods predict the target binding affinity and interaction mechanisms of this compound?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinase domains), focusing on hydrogen bonds with the oxalamide core .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to identify key residues (e.g., Lys123 in ATP-binding pockets) .

- Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs to prioritize synthesis .

How should contradictory data regarding the compound’s metabolic stability across different studies be methodologically resolved?

Answer:

- Standardized Assays : Replicate studies using identical liver microsome sources (e.g., human vs. rat) and incubation conditions (pH 7.4, 37°C) .

- Metabolite Identification : LC-HRMS detects oxidative metabolites (e.g., N-demethylation) to clarify degradation pathways .

- Enzyme Inhibition Profiling : Test CYP450 isoforms (e.g., CYP3A4) to identify interspecies variability in metabolism .

What in vitro models are appropriate for elucidating the compound’s mechanism of action, considering its structural features?

Answer:

- Kinase Inhibition Assays : Use TR-FRET-based platforms (e.g., LanthaScreen) to measure inhibition of tyrosine kinases, leveraging the oxalamide’s ATP-mimetic properties .

- Cell Viability Assays : Screen in cancer lines (e.g., MCF-7) with siRNA knockdowns to validate target engagement .

- Membrane Permeability : Caco-2 monolayers assess passive diffusion, accounting for the compound’s logP (~3.5) and efflux ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.